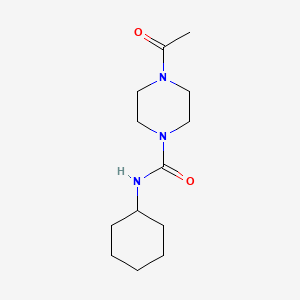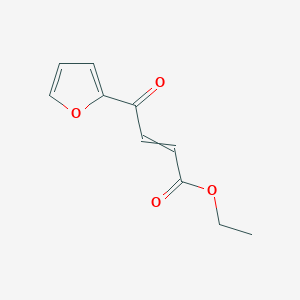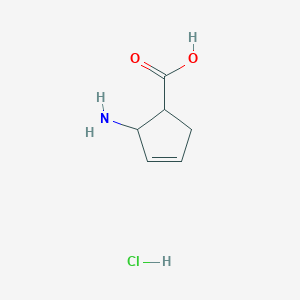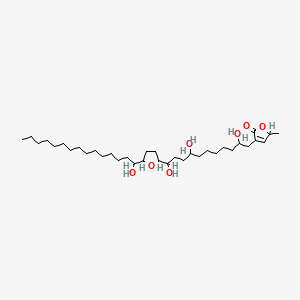
4-acetyl-N-cyclohexylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-cyclohexylpiperazine-1-carboxamide is a chemical compound with a molecular formula of C13H22N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-cyclohexylpiperazine-1-carboxamide typically involves the reaction of piperazine with cyclohexyl isocyanate and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Piperazine is reacted with cyclohexyl isocyanate in an inert solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Step 2: The resulting intermediate is then treated with acetic anhydride to introduce the acetyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-acetyl-N-cyclohexylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
4-acetyl-N-cyclohexylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their therapeutic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-cyclohexylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
4-acetyl-N-cyclohexylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
N-cyclohexyl-4-(diphenylmethyl)-1-piperazinecarboxamide: This compound has a similar piperazine core but with different substituents, leading to distinct chemical and biological properties.
4-acetyl-1-piperazinecarboxamide: Lacks the cyclohexyl group, resulting in different reactivity and applications.
N-cyclohexyl-4-(phenylsulfonyl)-1-piperazinecarboxamide: Contains a phenylsulfonyl group, which imparts unique chemical characteristics.
Propiedades
Fórmula molecular |
C13H23N3O2 |
|---|---|
Peso molecular |
253.346 |
Nombre IUPAC |
4-acetyl-N-cyclohexylpiperazine-1-carboxamide |
InChI |
InChI=1S/C13H23N3O2/c1-11(17)15-7-9-16(10-8-15)13(18)14-12-5-3-2-4-6-12/h12H,2-10H2,1H3,(H,14,18) |
Clave InChI |
CZBGGDWJVHMKIR-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






